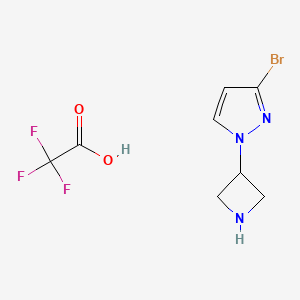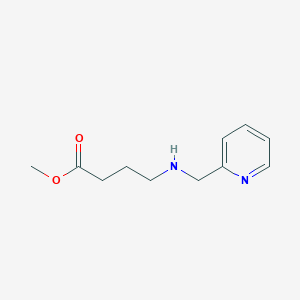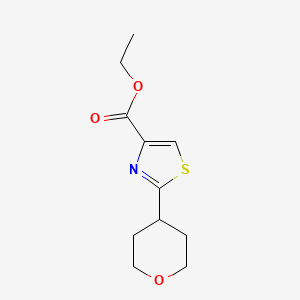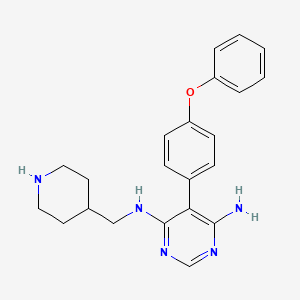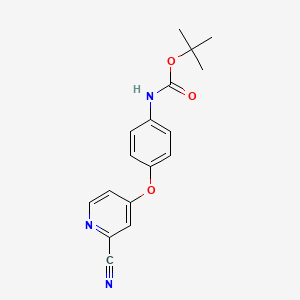![molecular formula C13H19NO3S B13502636 benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a hydroxy group, and a methylsulfanyl group attached to a butan-2-yl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl N-[(2S)-1-oxo-4-(methylsulfanyl)butan-2-yl]carbamate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
科学研究应用
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
Benzyl carbamate: Lacks the hydroxy and methylsulfanyl groups, making it less versatile in chemical reactions.
Benzyl N-[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate: Contains a diazo group, which imparts different reactivity and applications.
Benzyl N-[(1S,2S)-2-hydroxycycloheptyl]carbamate: Features a cycloheptyl ring, leading to different steric and electronic properties.
Uniqueness
Benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is unique due to the presence of both hydroxy and methylsulfanyl groups, which provide a combination of reactivity and biological activity not found in other similar compounds. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H19NO3S/c1-18-8-7-12(9-15)14-13(16)17-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16)/t12-/m0/s1 |
InChI 键 |
QMBHBNHURNGTAS-LBPRGKRZSA-N |
手性 SMILES |
CSCC[C@@H](CO)NC(=O)OCC1=CC=CC=C1 |
规范 SMILES |
CSCCC(CO)NC(=O)OCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


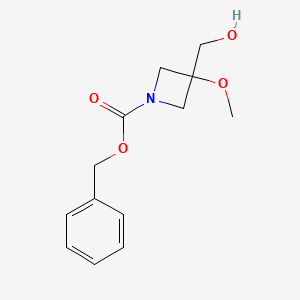

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)
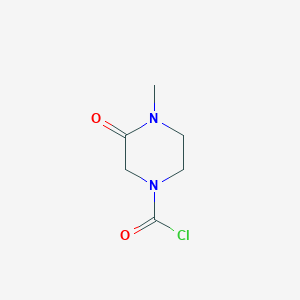

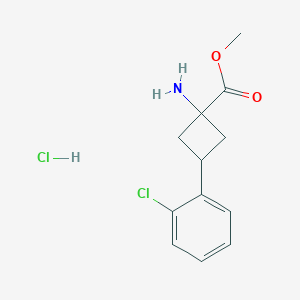

![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
